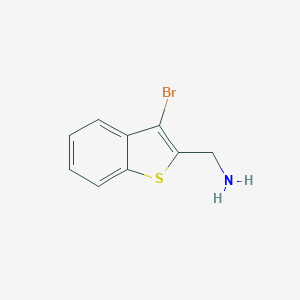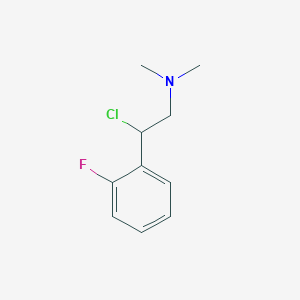
(3-Bromo-1-benzothiophen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-1-benzothiophen-2-yl)methanamine is an organic compound with the molecular formula C9H8BrNS It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-benzothiophen-2-yl)methanamine typically involves the bromination of benzothiophene followed by amination. One common method involves the bromination of 1-benzothiophene-2-carboxylic acid, followed by reduction to yield the corresponding alcohol. This intermediate is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-1-benzothiophen-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different functionalized benzothiophene compounds.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-1-benzothiophen-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-1-benzothiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-1-benzothien-2-yl)methylamine
- (3-Fluoro-1-benzothien-2-yl)methylamine
- (3-Iodo-1-benzothien-2-yl)methylamine
Uniqueness
(3-Bromo-1-benzothiophen-2-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions.
Eigenschaften
CAS-Nummer |
337469-92-8 |
|---|---|
Molekularformel |
C9H8BrNS |
Molekulargewicht |
242.14g/mol |
IUPAC-Name |
(3-bromo-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H8BrNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H,5,11H2 |
InChI-Schlüssel |
BSJBWSGRKZKIJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)CN)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)CN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Propylbicyclo[2.2.2]octan-1-ol](/img/structure/B371115.png)
![2-{2-[(Hydroxyimino)methyl]anilino}acetamide](/img/structure/B371116.png)
![2-[2-Nitro(methyl)anilino]benzamide](/img/structure/B371118.png)




![1-[3-(Methylsulfanyl)-2-thienyl]ethanone](/img/structure/B371127.png)
![1-[4-(2-Chlorophenyl)phenyl]ethanone](/img/structure/B371131.png)




